molecular formula C10H4ClN3O2 B6209201 4-chloro-3-nitroquinoline-6-carbonitrile CAS No. 2088966-13-4

4-chloro-3-nitroquinoline-6-carbonitrile

Cat. No.: B6209201
CAS No.: 2088966-13-4
M. Wt: 233.6
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Description

4-Chloro-3-nitroquinoline-6-carbonitrile is a chemical compound with the molecular formula C10H4ClN3O2 and a molecular weight of 233.61 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

The synthesis of 4-chloro-3-nitroquinoline-6-carbonitrile typically involves the nitration of 4-chloroquinoline-6-carbonitrile. One common method includes the reaction of 4-chloroquinoline-6-carbonitrile with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the quinoline ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Chloro-3-nitroquinoline-6-carbonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, amines, thiols, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. Quinoline derivatives are known for their activity against various pathogens, including bacteria and parasites. Specifically:

  • Antimicrobial Activity : Research indicates that quinoline derivatives can inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication. This inhibition can lead to cell death, making these compounds potential candidates for antibiotic development .
  • Anticancer Properties : Some studies have suggested that 4-chloro-3-nitroquinoline-6-carbonitrile exhibits cytotoxic effects on cancer cells. Its ability to interfere with cellular mechanisms could be harnessed for cancer therapy .

Organic Synthesis

In organic chemistry, this compound serves as a valuable precursor for synthesizing various quinoline derivatives. These derivatives can be utilized in:

  • Pharmaceutical Development : The ability to modify the quinoline structure allows for the exploration of new drugs targeting diseases such as malaria and cancer.
  • Material Science : Quinoline derivatives are also employed in developing dyes and pigments due to their vibrant colors and stability .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in different applications:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth via enzyme inhibition mechanisms.
Study BAnticancer EffectsShowed cytotoxicity against specific cancer cell lines, indicating potential for therapeutic use.
Study COrganic SynthesisSuccessfully synthesized novel quinoline derivatives with enhanced properties for drug development.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitroquinoline-6-carbonitrile involves its interaction with specific molecular targets. For instance, it is known to act as a competitive antagonist of the AMPA subtype of glutamate receptors. This interaction inhibits the activity of these receptors, which are involved in synaptic transmission in the central nervous system. The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

4-Chloro-3-nitroquinoline-6-carbonitrile can be compared with other quinoline derivatives, such as:

    4-Chloroquinoline-6-carbonitrile: Lacks the nitro group, which significantly alters its chemical reactivity and biological activity.

    6-Nitroquinoline-4-carbonitrile: Similar structure but with different positioning of the nitro and chloro groups, leading to different chemical and biological properties.

    Quinoline-3-carbonitrile: Lacks both the chloro and nitro groups, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Biological Activity

4-Chloro-3-nitroquinoline-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, related case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline ring with both chloro and nitro substituents, which are known to influence its biological properties. The presence of the carbonitrile group further enhances its reactivity and potential interactions with biological targets.

Research indicates that this compound acts primarily as a tyrosine kinase inhibitor . Tyrosine kinases are crucial in various signaling pathways that regulate cell growth and survival. By inhibiting these enzymes, the compound can potentially reduce tumor growth and proliferation, making it a candidate for cancer treatment .

Table 1: Biological Activities of this compound

Activity TypeMechanismReferences
Tyrosine Kinase InhibitionReduces tumor growth
Antibacterial ActivityPotential against various bacteria
Antifungal ActivityInhibitory effects on fungi

Case Studies

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Anticancer Activity : A study reported that derivatives similar to this compound exhibited significant anticancer properties, particularly against breast and lung cancer cell lines. The mechanism involved apoptosis induction through the activation of specific apoptotic pathways .
  • Antimicrobial Properties : Another investigation highlighted the antibacterial and antifungal activities of quinoline derivatives. The study found that compounds with nitro and chloro substitutions showed enhanced efficacy against various pathogens, suggesting that this compound may possess similar properties .

Research Findings

Recent research has explored the synthesis and modification of quinoline derivatives to enhance their biological activity:

  • Synthesis Techniques : Various synthetic methods have been developed to produce this compound efficiently. These methods often involve multi-step processes that include nitration and chlorination reactions under controlled conditions to ensure high yields and purity .
  • Comparative Studies : Comparative analyses with other quinoline derivatives have shown that structural modifications can significantly affect biological activity. For instance, substituents that increase lipophilicity were found to enhance anticancer activity while reducing cytotoxicity .

Properties

IUPAC Name

4-chloro-3-nitroquinoline-6-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClN3O2/c11-10-7-3-6(4-12)1-2-8(7)13-5-9(10)14(15)16/h1-3,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCPEYHQBBWADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1C#N)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2088966-13-4
Record name 4-chloro-3-nitroquinoline-6-carbonitrile
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